Benzo[c][1,2,5]thiadiazole-5-boronic acid pinacol ester
Overview
Description
Benzo[c][1,2,5]thiadiazole-5-boronic acid pinacol ester is a useful research compound. Its molecular formula is C12H15BN2O2S and its molecular weight is 262.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Mode of Action
Compounds containing the boronic acid pinacol ester group, like this one, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic ester group interacts with a palladium catalyst and an organohalide to form a new carbon-carbon bond .
Biochemical Pathways
The products of suzuki-miyaura cross-coupling reactions are often involved in various biochemical pathways, depending on the nature of the organohalide used in the reaction .
Pharmacokinetics
Boronic esters are known to have good bioavailability and can be metabolized in the body to produce boronic acids .
Result of Action
The products of suzuki-miyaura cross-coupling reactions involving this compound could potentially interact with various cellular targets, leading to a range of biological effects .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of solvent, the temperature, and the presence of a base .
Biochemical Analysis
Biochemical Properties
Benzo[c][1,2,5]thiadiazole-5-boronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the context of hypoxia inhibition . It interacts with hypoxia-inducing factor-1 (HIF-1), a protein that promotes angiogenesis and cancer cell survival under low oxygen conditions . By inhibiting HIF-1, this compound can potentially reduce tumor growth and metastasis .
Cellular Effects
The effects of this compound on various cell types include modulation of cell signaling pathways, gene expression, and cellular metabolism . It has been observed to influence cell function by inhibiting pathways that are critical for cancer cell survival and proliferation . This compound can also affect the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with HIF-1 and other biomolecules . It inhibits the activity of HIF-1, thereby reducing the expression of genes that promote angiogenesis and cell survival under hypoxic conditions . Additionally, this compound may interact with other enzymes and proteins involved in cellular metabolism and signal transduction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function . The compound has shown stability under various conditions, and its inhibitory effects on HIF-1 and other targets have been sustained over extended periods . Long-term studies have also indicated potential benefits in reducing tumor growth and metastasis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound effectively inhibits HIF-1 activity and reduces tumor growth without significant toxicity . At higher doses, some adverse effects have been observed, including potential toxicity and off-target interactions . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to hypoxia and cancer cell metabolism . It interacts with enzymes and cofactors that regulate cellular responses to low oxygen conditions . The compound’s impact on metabolic flux and metabolite levels has been studied to understand its broader effects on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues, particularly in hypoxic tumor regions . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound is directed to specific compartments or organelles where it exerts its inhibitory effects on HIF-1 and other targets . This localization is essential for its activity and function in reducing tumor growth and metastasis .
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O2S/c1-11(2)12(3,4)17-13(16-11)8-5-6-9-10(7-8)15-18-14-9/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KISHNZJGTMYYKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=NSN=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674169 | |
Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1168135-03-2 | |
Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo[c][1,2,5]thiadiazole-5-boronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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